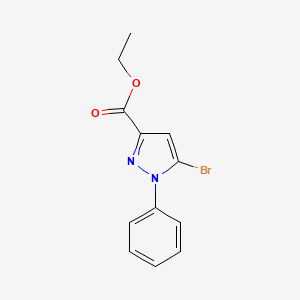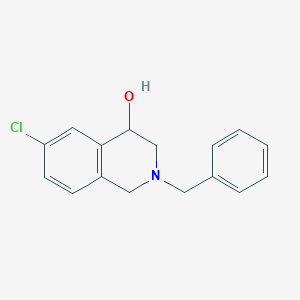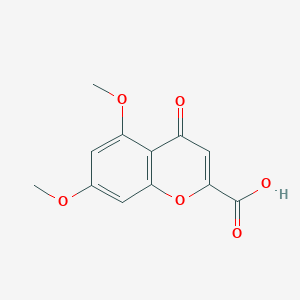
5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid is a chromene derivative with notable biological and pharmaceutical properties. This particular compound is distinguished by the presence of methoxy groups at the 5 and 7 positions and a carboxylic acid group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts. Another approach is the Kostanecki acylation, where salicylaldehyde derivatives are reacted with acetic anhydride and sulfuric acid to form the chromene core.
Industrial Production Methods: On an industrial scale, the synthesis of chromene derivatives often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. These methods focus on minimizing by-products and ensuring the efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the chromene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Formation of chromene-3-carboxylic acids and other oxidized derivatives.
Reduction: Production of hydroxylated chromenes.
Substitution: Introduction of halogens, nitro groups, or other substituents.
Scientific Research Applications
5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid is compared to other similar compounds, such as:
Coumarin: Another chromene derivative with similar biological properties.
Chromone: A closely related compound with a slightly different structure.
Flavonoids: A class of compounds that share structural similarities with chromenes.
Uniqueness: What sets this compound apart is its specific arrangement of functional groups, which can influence its reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists and researchers alike.
Properties
Molecular Formula |
C12H10O6 |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
5,7-dimethoxy-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O6/c1-16-6-3-8(17-2)11-7(13)5-10(12(14)15)18-9(11)4-6/h3-5H,1-2H3,(H,14,15) |
InChI Key |
IZZCHPWOMVNENL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15362720.png)
![4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B15362723.png)
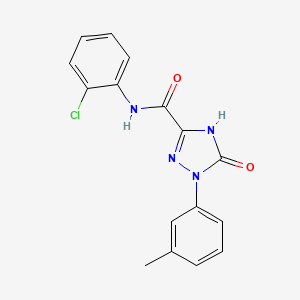

![Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15362761.png)
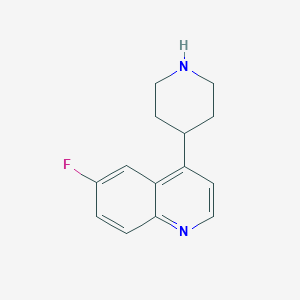
![5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15362789.png)

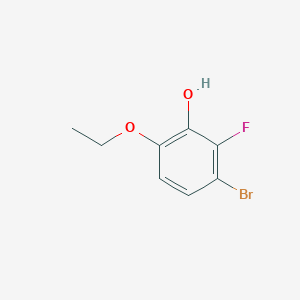
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)
